2-Bromo-5-(hexylthio)thiophene
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Overview
Description
2-Bromo-5-(hexylthio)thiophene is an organosulfur compound with the molecular formula C10H15BrS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(hexylthio)thiophene typically involves the bromination of 5-(hexylthio)thiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the overall production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(hexylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Coupling: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
2-Bromo-5-(hexylthio)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Its derivatives are explored for use in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for biologically active compounds with therapeutic applications.
Mechanism of Action
The mechanism by which 2-Bromo-5-(hexylthio)thiophene exerts its effects depends on the specific reaction or application. In organic electronics, its role as a monomer in conjugated polymers involves the formation of π-conjugated systems that facilitate charge transport. The bromine atom allows for further functionalization, enabling the synthesis of tailored materials with desired properties .
Comparison with Similar Compounds
2-Bromo-3-hexylthiophene: Another brominated thiophene derivative with similar applications in organic electronics.
5-Bromo-2-thiophenecarboxaldehyde: Used in the synthesis of various thiophene-based compounds.
2,5-Dibromothiophene: A precursor for the synthesis of more complex thiophene derivatives.
Uniqueness: 2-Bromo-5-(hexylthio)thiophene is unique due to the presence of both a bromine atom and a hexylthio group, which provide distinct reactivity and solubility properties. This combination makes it particularly valuable in the synthesis of specialized materials for advanced applications.
Properties
IUPAC Name |
2-bromo-5-hexylsulfanylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS2/c1-2-3-4-5-8-12-10-7-6-9(11)13-10/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPBYQMDFBJIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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